2H-Isoindole-1-carboxylic acid

Overview

Description

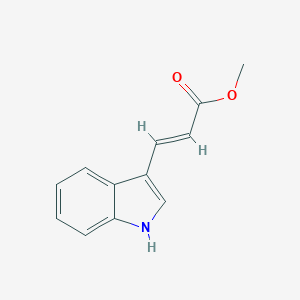

2H-Isoindole-1-carboxylic acid is a chemical compound with the molecular formula C10H9NO2 . It is also known as Methyl 2H-isoindole-1-carboxylate . The isoindole structure can be found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (COX-2), thrombin inhibitor and anticancer activity .

Synthesis Analysis

The synthesis of 2H-Isoindoles, including 2H-Isoindole-1-carboxylic acid, has been a subject of considerable interest. New synthetic methods for the preparation of 2H-isoindoles are based on ring closure reactions, isoindoline aromatization, and ring transformations . The resulting 2H-isoindoles can be isolated or in situ trapped with dienophiles to give the corresponding Diels-Alder adducts .Molecular Structure Analysis

The molecular structure of 2H-Isoindole-1-carboxylic acid consists of 10 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 175.19 .Chemical Reactions Analysis

The chemical reactions involving 2H-Isoindole-1-carboxylic acid are diverse. For instance, aromatic compounds bearing an acetylenic unit and nitrogen moieties have been cyclized mainly under transition metal-catalyzed conditions to give different indole derivatives including isoindoles .Physical And Chemical Properties Analysis

2H-Isoindole-1-carboxylic acid is a solid compound . It is stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Isoindoles in Medicine and Analytical Detection : Isoindoles like 2H-Isoindole-1-carboxylic acid are highly reactive aromatic heterocycles with applications in medicine and analytical detection. They can be used to access derivatives with a range of biological activities, although their reactivity also makes them unstable and difficult to prepare. Recent developments have focused on novel methods to synthesize isoindoles and utilize them to access potentially useful compounds (Weintraub & Wang, 2022).

Catalyzed Oxidative Cyclization : A method for synthesizing 1H-Isoindoles and 2H-isoindoles via ruthenium-catalyzed oxidant-free cyclization of benzimidates with alkenes has been developed. This process, which takes place at room temperature, leads to the liberation of H2 and allows 1H-isoindoles to be converted into nitrogen-containing heterocycles. This finding is supported by experimental evidence and DFT calculations (Manikandan, Tamizmani, & Jeganmohan, 2017).

Aromatization in Alkaline Media : Isoindoline-4-carboxylic acids have been synthesized via the aromatization of 3a,6-epoxyisoindoles in alkaline media. This method stands out due to the absence of by-products, ease of isolating the target products, and applicability to substrates bearing acidophobic groups. This strategy has been successfully utilized for compounds containing isoindole and nuevamine-type alkaloids (Zubkov et al., 2012).

Heparanase Inhibitors : A novel class of 2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids has been described as inhibitors of the endo-beta-glucuronidase heparanase. These compounds have shown potent heparanase inhibitory activity and high selectivity over human beta-glucuronidase, along with anti-angiogenic effects. Such compounds could be useful biological tools and may form the basis for the design of novel therapeutic agents (Courtney et al., 2004).

Capillary Electrophoresis Applications : Isoindole derivatives have been used in capillary electrophoresis for amino sugars with laser-induced fluorescence detection. The method applies to the analysis of monosaccharides and acid-hydrolyzed polysaccharides, as well as carbohydrate moieties derived from a glycoprotein (Liu, Shirota, & Novotny, 1991).

Safety and Hazards

properties

IUPAC Name |

2H-isoindole-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTREFQQQAJNFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CNC(=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60606885 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Isoindole-1-carboxylic acid | |

CAS RN |

109839-13-6 | |

| Record name | 2H-Isoindole-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60606885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)